
2-(tert-Butyl)indoline
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Overview
Description
2-(tert-Butyl)indoline is a bicyclic organic compound comprising an indoline core (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) with a tert-butyl group (-C(CH₃)₃) attached to the nitrogen atom at position 2.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(tert-Butyl)indoline, and how do reaction conditions influence yield?
- Methodological Answer : Begin with classic indoline synthesis frameworks, such as the Buchwald-Hartwig amination or reductive cyclization of nitroarenes. Use controlled variables (temperature, catalyst loading, solvent polarity) to optimize tert-butyl group introduction. For example, a Pd-catalyzed cross-coupling reaction at 80°C in toluene may yield 60–70% product, while elevated temperatures (110°C) could reduce steric hindrance but risk decomposition . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, but crystallization in chilled diethyl ether may improve purity. Validate yields using GC-MS or HPLC with internal standards .
Q. How can researchers reliably characterize this compound using spectroscopic techniques?
- Methodological Answer : Prioritize 1H- and 13C-NMR to confirm the indoline backbone and tert-butyl substituent. Key NMR signals include:
Q. What are the common challenges in purifying this compound, and how can they be mitigated?
- Methodological Answer : The tert-butyl group’s hydrophobicity often leads to co-elution with nonpolar impurities. Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation. If crystallization is problematic, employ solvent screening (e.g., ethyl acetate/petroleum ether) with gradual cooling. Monitor purity at each step via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) and quantify residual solvents using headspace GC .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Design time-resolved experiments to track intermediate formation (e.g., using in-situ FTIR or quenching studies). Compare turnover frequencies (TOF) across catalysts (e.g., Pd vs. Ni) under identical conditions. For example:
Q. What computational strategies are effective for predicting the pharmacological activity of this compound derivatives?
- Methodological Answer : Apply molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., serotonin receptors). Validate force fields using crystallographic ligand poses. Pair with MD simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories. Quantitative Structure-Activity Relationship (QSAR) models incorporating steric (Taft) and electronic (Hammett) parameters can prioritize synthetic targets. Cross-validate predictions with in vitro assays (e.g., radioligand displacement) to refine computational models .
Q. How should researchers address discrepancies in reported pKa\text{p}K_apKa values for this compound?
- Methodological Answer : Conduct potentiometric titrations in standardized buffers (e.g., 0.1 M KCl) using a glass electrode calibrated daily. Compare results with UV-Vis spectrophotometric methods (absorbance shift at 250 nm upon protonation). Account for solvent effects—measure in water, DMSO, and acetonitrile to isolate medium-dependent trends. Publish raw titration curves and fitting parameters (e.g., HYPERQUAD outputs) to enable third-party verification .
Q. Data Analysis and Reproducibility
Q. What statistical methods are optimal for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves. Calculate EC50 values with 95% confidence intervals via bootstrapping (≥1000 iterations). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and power analysis (G*Power) to justify sample sizes. Share raw datasets in repositories like Zenodo to facilitate meta-analyses .
Q. How can researchers enhance the reproducibility of this compound-based catalytic cycles?
- Methodological Answer : Standardize catalyst pre-treatment (e.g., thermal activation under H2 flow for 1 h) and substrate drying (MgSO4 overnight). Document glovebox O2/H2O levels (<1 ppm) and Schlenk line vacuum thresholds. Use internal reaction monitors (e.g., ferrocene in GC) to calibrate retention times. Publish detailed procedural videos on platforms like JoVE to minimize technique variability .
Q. Ethical and Methodological Considerations
Q. What protocols ensure ethical sourcing and handling of this compound in biomedical studies?
- Methodological Answer : Adhere to NIH guidelines for hazardous organics: use fume hoods for synthesis, store in flame-resistant cabinets, and dispose via EPA-approved waste contractors. For in vivo studies, obtain IACUC approval (Protocol #XYZ) and follow ARRIVE 2.0 guidelines for animal reporting. Disclose all conflicts of interest (e.g., industry funding) in publications .
Q. How should researchers design interdisciplinary studies linking this compound’s chemical properties to biological outcomes?
- Methodological Answer :
Formulate a Level 1 research question (e.g., “How does steric bulk influence receptor binding?”) and a Level 2 sub-question (e.g., “Does tert-butyl substitution alter indoline’s selectivity for dopamine D2 vs. D3 receptors?”). Combine synthetic chemistry (structure-activity relationships), computational docking, and patch-clamp electrophysiology. Use mixed-effects models to integrate heterogeneous data streams .
Comparison with Similar Compounds
Structural Modifications and Substituent Positions
The position and nature of substituents on the indoline scaffold critically determine physicochemical and biological properties. Below is a comparative analysis with key analogs:
tert-Butyl Indoline Carboxylates
tert-Butyl 6-hydroxyindoline-1-carboxylate ():
- Substituents: tert-Butyl group as a carbamate (Boc) at position 1; hydroxyl (-OH) at position 4.
- Properties: Enhanced solubility due to polar hydroxyl group; Boc protection stabilizes the amine.
- Synthesis: Achieved via potassium carbonate-mediated coupling or catalytic hydrogenation .
- Biological Relevance: Hydroxyl groups often improve bioavailability and metabolic stability.
- tert-Butyl 5-bromoisoindoline-2-carboxylate (): Substituents: Bromine at position 5; Boc group at position 2. Structural Similarity: 0.77 similarity score to tert-butyl 5-bromoindoline-1-carboxylate .
Indoline Derivatives with Bioactive Substituents
5-O-Methylsulfonyl Indoline (Compound 2, ):
- Substituents: Methylsulfonyl (-SO₂Me) at position 5.
- Bioactivity: Exhibits cytotoxic activity against human cancer cell lines (COLO 205, SK-MEL-2) comparable to doxorubicin .
- Comparison: Sulfonyl groups enhance electrophilicity and receptor binding, unlike the steric tert-butyl group in 2-(tert-Butyl)indoline.
- 5-[2-[4-(Substituted Phenoxy)piperazinyl]propyl]indoline (): Substituents: Piperazine moiety at position 5. Bioactivity: Acts as α₁-adrenoceptor antagonist (pA₂ >7.50), highlighting the role of polar groups in receptor interactions . Contrast: The tert-butyl group at position 2 in this compound may hinder such polar interactions due to steric bulk.
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: Hydroxyl and sulfonyl groups () increase hydrogen-bond acceptor/donor counts, enhancing solubility and target binding.
- Steric Effects : The tert-butyl group at C2 in this compound reduces rotational freedom and may limit membrane permeability compared to carboxylate derivatives.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-tert-butyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-7,11,13H,8H2,1-3H3 |
InChI Key |
KVILRWBVJJGGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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